molecular formula C18H17NO4 B13648850 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N

Cat. No.: B13648850
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-APDUZYEASA-N
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Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N is a derivative of D-alanine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is often used in peptide synthesis due to its stability and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N typically involves the protection of the amino group of D-alanine with the Fmoc group. This can be achieved through the reaction of D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, which can be used in various biochemical and pharmaceutical applications .

Scientific Research Applications

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing the peptide to function in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-alanine-15N lies in its isotopic labeling with nitrogen-15, which makes it particularly useful for NMR studies and other applications requiring isotopic tracers. Additionally, the D-alanine configuration provides different biochemical properties compared to its L-alanine counterpart .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

312.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i19+1

InChI Key

QWXZOFZKSQXPDC-APDUZYEASA-N

Isomeric SMILES

C[C@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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